aminehydrochloride](/img/structure/B13546862.png)
[1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethyl](methyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethylaminehydrochloride: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group attached to an oxadiazole ring, further linked to an ethylamine group. The hydrochloride form of this compound enhances its solubility in aqueous solutions, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethylaminehydrochloride typically involves multiple steps. One common method includes the cyclization of a suitable precursor to form the oxadiazole ring, followed by the introduction of the benzyl group. The final step involves the attachment of the ethylamine group and conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and stringent quality control measures are essential to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethylaminehydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can introduce various functional groups to the benzyl ring.
Scientific Research Applications
Chemistry
In chemistry, 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethylaminehydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying biochemical processes.
Medicine
In medicine, 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethylaminehydrochloride is investigated for its potential therapeutic properties. Its interactions with specific molecular targets may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethylaminehydrochloride involves its interaction with specific molecular targets. The benzyl group and oxadiazole ring play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the application.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethylaminehydrochloride
- 1-(5-Benzyl-1,2,4-thiadiazol-3-yl)ethylaminehydrochloride
- 1-(5-Benzyl-1,2,4-triazol-3-yl)ethylaminehydrochloride
Uniqueness
Compared to similar compounds, 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethylaminehydrochloride exhibits unique properties due to the presence of the oxadiazole ring. This structural feature enhances its stability and reactivity, making it suitable for a wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C12H16ClN3O |
|---|---|
Molecular Weight |
253.73 g/mol |
IUPAC Name |
1-(5-benzyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-9(13-2)12-14-11(16-15-12)8-10-6-4-3-5-7-10;/h3-7,9,13H,8H2,1-2H3;1H |
InChI Key |
TVXSHNKUTANDJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NOC(=N1)CC2=CC=CC=C2)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


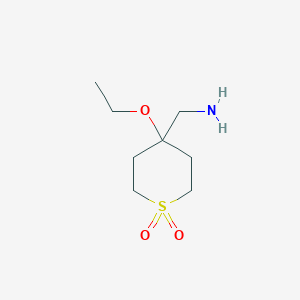
![4-Azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B13546786.png)
![4-[1-(4-Fluorophenyl)pyrrolidin-3-yl]piperidinedihydrochloride](/img/structure/B13546798.png)
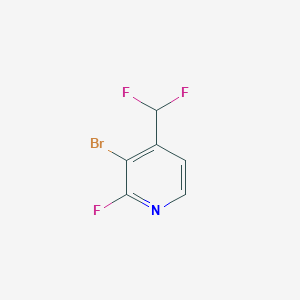

![[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13546825.png)

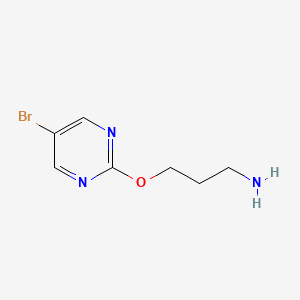
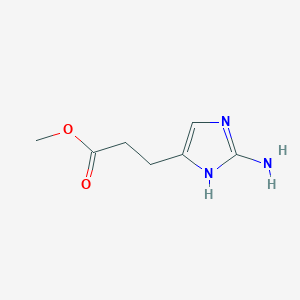
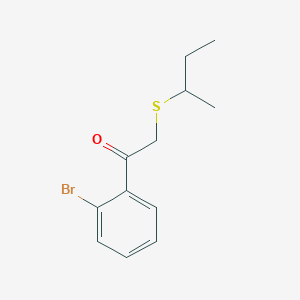


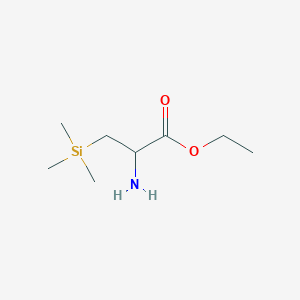
![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine](/img/structure/B13546889.png)
